molecular formula C11H8ClNO B6413982 6-(2-Chlorophenyl)pyridin-3-ol CAS No. 1261936-65-5

6-(2-Chlorophenyl)pyridin-3-ol

Cat. No.: B6413982
CAS No.: 1261936-65-5
M. Wt: 205.64 g/mol
InChI Key: MSHMNDVDIHMVRU-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a hydroxyl group at the 3-position and a chlorophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-chlorobenzaldehyde and 3-hydroxypyridine in the presence of a base such as potassium carbonate can lead to the formation of this compound. The reaction is typically carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(2-Chlorophenyl)pyridin-3-one.

    Reduction: Formation of 6-phenylpyridin-3-ol.

    Substitution: Formation of 6-(2-methoxyphenyl)pyridin-3-ol or 6-(2-ethoxyphenyl)pyridin-3-ol.

Scientific Research Applications

6-(2-Chlorophenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyridin-3-ol: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    6-(2-Methoxyphenyl)pyridin-3-ol: Contains a methoxy group instead of a chlorine atom, which can influence its chemical properties and interactions.

    6-(2-Ethoxyphenyl)pyridin-3-ol: Similar to the methoxy derivative but with an ethoxy group.

Uniqueness

6-(2-Chlorophenyl)pyridin-3-ol is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity. The combination of the hydroxyl and chlorophenyl groups provides a versatile scaffold for further functionalization and exploration in various scientific fields .

Properties

IUPAC Name

6-(2-chlorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-10-4-2-1-3-9(10)11-6-5-8(14)7-13-11/h1-7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHMNDVDIHMVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692502
Record name 6-(2-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-65-5
Record name 6-(2-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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